Rauvoyunine A

Overview

Description

Mechanism of Action

Rauvoyunine A is a rare tetracyclic macroline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . Despite its rarity, this compound has attracted significant interest due to its potential therapeutic properties. This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Chemical Reactions Analysis

Rauvoyunine A, like other indole alkaloids, can undergo various chemical reactions. These include:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or other reactive sites on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rauvoyunine A has been evaluated for its cytotoxicity against various human tumor cell lines . This makes it a compound of interest in cancer research. Additionally, its unique structure and biological activity make it a valuable subject for studies in natural product chemistry and pharmacology.

Comparison with Similar Compounds

Rauvoyunine A is structurally similar to other indole alkaloids such as rauvoyunine B and rauvoyunine C . These compounds share a common indole skeleton but differ in their specific substituents and stereochemistry. The uniqueness of this compound lies in its tetracyclic macroline-type structure, which distinguishes it from other indole alkaloids.

Similar Compounds

- Rauvoyunine B

- Rauvoyunine C

- Alstonine

- Nortetraphyllicine

- Peraksine

- Sarpagine

- 3-Hydroxysarpagine

- Dihydroperaksine

- 10-Hydroxydihydroperaksine

- Raucaffricine

These compounds, like this compound, are derived from the Rauvolfia genus and exhibit a range of biological activities.

Biological Activity

Rauvoyunine A is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of methoxyfuranocoumarins (MFCs), which are known for their varied biological activities. The chemical structure of this compound includes multiple methoxy groups that contribute to its pharmacological properties. Understanding its molecular characteristics is essential for elucidating its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that it possesses:

- Antiviral Activity : Effective against several viral strains, contributing to its potential as a therapeutic agent.

- Antibacterial Activity : Demonstrated activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy.

- Antifungal Activity : Inhibitory effects on fungal pathogens have been observed, suggesting potential applications in treating fungal infections.

Table 1: Summary of Antimicrobial Activities

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Viruses | Strong inhibition | |

| Gram-positive Bacteria | Moderate inhibition | |

| Gram-negative Bacteria | Significant inhibition | |

| Fungi | Effective inhibition |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures.

- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Case Study : In a murine model of chronic inflammation, oral administration of this compound significantly reduced the weight of granulomas compared to control groups.

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | Granuloma Weight (mg) | Statistical Significance |

|---|---|---|

| Control | 150 ± 10 | - |

| Dexamethasone (5 mg/kg) | 80 ± 5 | p < 0.001 |

| This compound (50 mg/kg) | 90 ± 7 | p < 0.01 |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

- Cell Lines Tested : Studies have included H295R adrenocortical cells and others.

- Results : this compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations.

Table 3: Anticancer Activity Against Different Cell Lines

Properties

IUPAC Name |

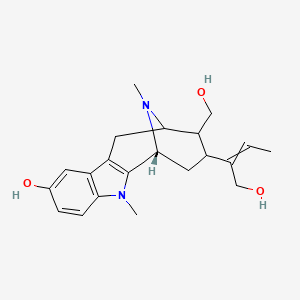

(1R)-14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-4-12(10-24)14-8-20-21-16(9-19(22(20)2)17(14)11-25)15-7-13(26)5-6-18(15)23(21)3/h4-7,14,17,19-20,24-26H,8-11H2,1-3H3/t14?,17?,19?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUBAGBLECQLMD-VOFIEHIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=C(CO)C1C[C@@H]2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering new indole alkaloids like Rauvoyunine A from the Rauvolfia yunnanensis plant?

A: The Rauvolfia genus is well-known for producing a variety of biologically active indole alkaloids with medicinal properties. [] The discovery of three new indole alkaloids, including this compound, from Rauvolfia yunnanensis is significant for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.